molecular formula C18H22O2 B14032605 Hexestrol-D6 (hexane-2,2,3,4,5,5-D6)

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6)

Cat. No.: B14032605
M. Wt: 276.4 g/mol
InChI Key: PBBGSZCBWVPOOL-ZPGLNTSGSA-N
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Description

Historical Development of Deuterated Estrogen Compounds

The use of deuterium-labeled steroids and estrogens emerged in the mid-20th century as a safer alternative to radioisotopes for metabolic studies. Early work in the 1970s demonstrated that deuterated estrogens, such as dideuterio-estrone and monodeuterio-17β-estradiol, could reliably measure estrogen production rates in humans without the risks associated with radioactive tracers. These pioneering studies laid the groundwork for synthesizing more complex deuterated analogs, including Hexestrol-D6.

By the 1980s, advances in organic synthesis enabled the targeted deuteration of specific carbon positions. For example, researchers developed methods to introduce deuterium at the 2 and 4 positions of estradiol-17β using chloromercurio intermediates. This period also saw the first applications of deuterated estrogens in pharmacokinetic studies, where their unique mass signatures allowed precise tracking in plasma and tissues. Hexestrol-D6, synthesized through similar deuterium-exchange reactions, capitalized on these technological advancements to offer enhanced stability and detection sensitivity in mass spectrometry.

Properties

Molecular Formula

C18H22O2

Molecular Weight

276.4 g/mol

IUPAC Name

4-[(3R,4S)-2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+/i3D2,4D2,17D,18D

InChI Key

PBBGSZCBWVPOOL-ZPGLNTSGSA-N

Isomeric SMILES

[2H][C@@](C1=CC=C(C=C1)O)([C@]([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C)C([2H])([2H])C

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Hexestrol-D6

The synthesis of Hexestrol-D6 involves sophisticated isotopic labeling techniques to incorporate deuterium atoms selectively into the hexestrol molecule. The preparation methods can be categorized into laboratory-scale synthetic routes and industrial production processes.

Laboratory-Scale Synthetic Routes

The predominant laboratory synthesis of Hexestrol-D6 is based on the catalytic hydrogenation of deuterated precursors, followed by demethylation and purification steps. A representative synthesis, as reported by De Clercq et al., involves the following key steps:

  • Starting Material : The synthesis begins with 3,4-di-(4-methoxyphenyl) hex-3-ene labeled with six deuterium atoms at positions 1,1,6,6,6 (hexadeuterated).

  • Catalytic Hydrogenation : The deuterated alkene undergoes catalytic hydrogenation using deuterium gas or deuterated reducing agents to saturate the double bond, preserving the deuterium labeling.

  • Demethylation : The methoxy groups are converted to hydroxy groups via treatment with sodium thioethoxide in dimethylformamide at elevated temperatures (around 150°C), followed by acidification with 10% hydrochloric acid to pH 1-2.

  • Purification : The crude product is extracted with ether-hexane mixtures, washed with sodium hydroxide and brine, dried over magnesium sulfate, and concentrated. Final purification is achieved by recrystallization from benzene, yielding pure meso-Hexestrol-D6 with a melting point of approximately 186°C and an overall yield of about 70%.

Table 1: Laboratory Synthesis Summary of Hexestrol-D6
Step Reagents/Conditions Outcome
Starting Material 3,4-di-(4-methoxyphenyl) hex-3-ene-d6 Deuterated alkene precursor
Catalytic Hydrogenation Deuterium gas, Pd/C catalyst Saturated hexane backbone
Demethylation Sodium thioethoxide, dimethylformamide, 150°C Conversion of methoxy to hydroxy
Acidification 10% HCl, pH 1-2 Neutralization and workup
Extraction & Purification Ether-hexane, NaOH wash, drying, recrystallization Pure meso-Hexestrol-D6

Industrial Production Methods

Industrial-scale production of Hexestrol-D6 employs advanced deuteration techniques to achieve high purity and isotopic incorporation. These methods typically involve:

  • Use of Deuterated Precursors : Starting with commercially available or custom-synthesized deuterated benzene derivatives.

  • Friedel-Crafts Alkylation : Introducing the hexane backbone with deuterium atoms via electrophilic aromatic substitution under controlled conditions.

  • Reduction and Hydroxylation : Sequential reduction steps to saturate the carbon chain, followed by hydroxylation to install phenolic groups.

  • Quality Control : Rigorous analytical techniques including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and isotopic ratio mass spectrometry (IRMS) confirm the extent and positions of deuterium incorporation.

  • Handling and Storage : The product is typically stored neat at ambient temperature (+20°C) and shipped under controlled conditions to maintain isotopic integrity.

Analytical Characterization and Quality Control

The verification of Hexestrol-D6 synthesis involves multiple analytical methods:

  • NMR Spectroscopy : Deuterium NMR confirms the presence and positions of deuterium atoms; proton NMR shows reduced signals corresponding to replaced hydrogens.

  • Mass Spectrometry : Accurate mass measurements verify the molecular weight increase due to deuterium incorporation (276.1996 Da).

  • Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) assess purity and identify impurities.

  • Melting Point Analysis : Pure meso-Hexestrol-D6 exhibits a melting point near 186°C, consistent with literature values.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C18H16D6O2
Molecular Weight 276.40 g/mol
Key Synthetic Steps Catalytic hydrogenation, demethylation, recrystallization
Typical Yield Approximately 70% (laboratory scale)
Purification Techniques Extraction, washing, recrystallization from benzene
Analytical Techniques NMR (1H, 2H), MS, TLC, HPLC
Storage Conditions Neat, +20°C
Source of Deuterium Deuterium gas or deuterated reagents

Chemical Reactions Analysis

Types of Reactions

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hexestrol .

Scientific Research Applications

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) has several applications in scientific research:

Mechanism of Action

Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) exerts its effects by binding to estrogen receptors (ERα and ERβ) with high affinity. This binding activates the estrogen receptor pathway, leading to the transcription of estrogen-responsive genes. The deuterium labeling does not significantly alter the binding affinity but provides a means to study the compound’s behavior in vivo .

Comparison with Similar Compounds

Hexestrol (Parent Compound)

  • CAS Number : 84-16-2
  • Molecular Formula : C₁₈H₂₂O₂
  • Molecular Weight : 270.37 g/mol
  • Key Properties: Non-deuterated, synthetic estrogen. High binding affinity for ERα/ERβ (Ki = 0.06 nM) . Applications: Weight gain in livestock, hormone therapy research .
  • Contrast with Hexestrol-D6 :
    • Lacks deuterium labeling, limiting its utility in isotopic tracing.
    • Lower molecular weight (270.37 vs. 276.40 g/mol) reduces MS resolution when distinguishing metabolites .

Hexestrol-d4 (Hexane-1,1,1,6,6,6-D4)

  • CAS Number : 1215476-12-2
  • Molecular Formula : C₁₈H₁₈D₄O₂
  • Molecular Weight : 274.40 g/mol
  • Key Properties :
    • Contains four deuterium atoms at hexane-1,1,1,6,6,6 positions.
    • Used as an analytical standard, though less extensively than Hexestrol-D6.
  • Contrast with Hexestrol-D6 :
    • Fewer deuterium substitutions (4 vs. 6) result in a lower molecular weight and distinct isotopic distribution.
    • Positional differences in deuterium labeling (hexane-1,1,1,6,6,6 vs. hexane-2,2,3,4,5,5) may alter metabolic stability and MS fragmentation patterns .

Diethylstilbestrol (DES)

  • CAS Number : 56-53-1
  • Molecular Formula : C₁₈H₂₀O₂
  • Molecular Weight : 268.35 g/mol
  • Key Properties: Structurally related synthetic estrogen with a stilbene backbone. Known for historical use in preventing miscarriages (later linked to carcinogenicity) .
  • Contrast with Hexestrol-D6: Non-deuterated and structurally distinct (stilbene vs. hexane backbone). Hexestrol-D6’s deuterium labeling provides advantages in metabolic studies compared to DES .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Positions Key Applications
Hexestrol-D6 1219798-48-7 C₁₈H₁₆D₆O₂ 276.40 Hexane-2,2,3,4,5,5 Isotopic tracing, MS/NMR standards
Hexestrol 84-16-2 C₁₈H₂₂O₂ 270.37 None Veterinary medicine, ER studies
Hexestrol-d4 1215476-12-2 C₁₈H₁₈D₄O₂ 274.40 Hexane-1,1,1,6,6,6 Analytical standards
Diethylstilbestrol 56-53-1 C₁₈H₂₀O₂ 268.35 None Historical medical use (discontinued)

Biological Activity

Hexestrol-D6 is a deuterated analog of hexestrol, a synthetic nonsteroidal estrogen. The incorporation of deuterium atoms into its structure provides enhanced stability and traceability, making it a valuable tool in biological research and pharmacokinetic studies. This article explores the biological activity of Hexestrol-D6, focusing on its mechanism of action, applications in research, and comparative analyses with similar compounds.

  • Chemical Formula : C18_{18}H22_{22}D6_6O2_2
  • Molecular Weight : Approximately 276.4 g/mol
  • CAS Number : 1215476-12-2

Hexestrol-D6's structure allows it to mimic the actions of natural estrogens without altering its biological activity due to deuterium labeling.

Hexestrol-D6 exerts its biological effects primarily through binding to estrogen receptors (ERs) in target tissues. This interaction activates estrogen-responsive genes, influencing various physiological processes such as:

  • Cell Proliferation : Stimulates growth in hormone-sensitive tissues.
  • Differentiation : Affects the maturation of cells in reproductive tissues.
  • Metabolic Pathways : Facilitates metabolic studies by tracking estrogen distribution and metabolism in biological systems.

Biological Activity

The biological activity of Hexestrol-D6 has been extensively studied, particularly regarding its estrogenic effects. Key findings include:

  • Estrogenic Activity : Similar to hexestrol, Hexestrol-D6 binds effectively to ERs, leading to significant estrogenic responses in vitro and in vivo studies.
  • Stability in Biological Systems : The deuterium labeling enhances the compound's stability during metabolic processes, allowing for more accurate tracking in pharmacokinetic studies .

Applications in Research

Hexestrol-D6 serves multiple roles across various fields:

  • Pharmacokinetics : Used to understand the absorption, distribution, metabolism, and excretion (ADME) of estrogens.
  • Environmental Studies : Investigated for its role as an environmental estrogen and its effects on wildlife and human health.
  • Drug Development : Aids in the design of new therapeutic agents by providing insights into estrogenic activity and receptor interactions.

Comparative Analysis with Similar Compounds

To understand Hexestrol-D6's unique properties, a comparison with related compounds is essential. The following table summarizes key characteristics:

CompoundStructure TypeEstrogenic ActivityUses
HexestrolNonsteroidalHighHormone replacement therapy
DiethylstilbestrolNonsteroidalHighFormerly used for pregnancy prevention
Hexestrol-D6Nonsteroidal (D-labeled)HighResearch tracer in metabolic studies
Bisphenol ASynthetic compoundModerateIndustrial applications

Case Studies

Several studies have highlighted the effectiveness of Hexestrol-D6 in various applications:

  • Pharmacokinetic Study : A study demonstrated that Hexestrol-D6 could be used as a tracer to study the metabolic pathways of estrogens in animal models. The results indicated that deuterium labeling did not alter the compound's interaction with estrogen receptors but improved tracking accuracy.
  • Environmental Impact Research : Research involving aquatic organisms showed that Hexestrol-D6 could be utilized to assess the impact of synthetic estrogens on endocrine disruption in wildlife populations.
  • Analytical Chemistry Applications : Hexestrol-D6 has been employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for quantifying other estrogens in complex biological matrices such as meat and urine .

Q & A

Q. How can researchers validate the purity and isotopic enrichment of Hexestrol-D6 in analytical workflows?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm isotopic labeling at the hexane-2,2,3,4,5,5-D6 positions. Compare the deuterium/hydrogen ratio against unlabeled hexestrol using chromatographic retention time shifts and isotopic peak patterns .
  • Quantify purity via HPLC with UV detection at 280 nm (optimal for phenolic structures) and cross-validate with certified reference materials (CRMs) listed in pharmacopeial standards .

Q. What are the critical considerations for using Hexestrol-D6 as an internal standard in estrogen receptor-binding assays?

Methodological Answer:

  • Ensure isotopic stability under experimental conditions (e.g., pH, temperature) to avoid deuterium exchange. Pre-test stability in buffers (e.g., PBS, pH 7.4) using LC-MS/MS monitoring over 24–72 hours .
  • Calibrate response factors between Hexestrol-D6 and unlabeled hexestrol to account for minor retention time differences in reversed-phase chromatography .

Q. How does the deuterium labeling in Hexestrol-D6 influence its chromatographic behavior compared to non-deuterated analogs?

Methodological Answer:

  • Deuterium substitution increases molecular weight by ~6 Da, causing a predictable retention time shift in GC-MS or LC-MS. For example, in C18 columns with acetonitrile/water gradients, Hexestrol-D6 elutes 0.2–0.5 minutes later than non-deuterated hexestrol due to reduced hydrophobicity .
  • Validate separation efficiency using spiked matrices (e.g., plasma, tissue homogenates) to confirm baseline resolution and avoid co-elution with endogenous compounds .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic effects when using Hexestrol-D6 in kinetic or equilibrium binding studies?

Methodological Answer:

  • Conduct parallel assays with both labeled and unlabeled compounds to quantify isotopic effects on binding affinity (e.g., Kd). For example, a <5% deviation in Kd between Hexestrol-D6 and native hexestrol indicates negligible isotopic interference .
  • Use computational modeling (e.g., molecular dynamics simulations) to predict deuterium-induced conformational changes in receptor-ligand interactions .

Q. How can researchers resolve contradictions in recovery rates of Hexestrol-D6 across heterogeneous biological matrices?

Methodological Answer:

  • Perform matrix-effect studies using post-extraction spiking to differentiate ionization suppression (e.g., in plasma vs. liver tissue). Adjust extraction protocols (e.g., solid-phase extraction with deuterated analogs of co-eluting metabolites) to improve recovery consistency .
  • Apply statistical tools like ANOVA to identify matrix-specific outliers and refine normalization protocols .

Q. What are the limitations of Hexestrol-D6 in long-term metabolic stability studies, and how can they be addressed?

Methodological Answer:

  • Deuterium labeling may reduce metabolic degradation rates due to kinetic isotope effects. Compare turnover rates in hepatocyte incubations with non-deuterated controls to quantify this bias .
  • Use stable isotope tracing (e.g., <sup>13</sup>C-labeled glucose) in tandem to decouple isotopic effects from true metabolic pathways .

Q. How can researchers optimize Hexestrol-D6-based isotope dilution methods for trace-level quantification in environmental samples?

Methodological Answer:

  • Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) transitions specific to Hexestrol-D6 (e.g., m/z 276 → 133 for quantification) to enhance sensitivity in complex matrices .
  • Validate method robustness via inter-laboratory comparisons using EPA or ISO guidelines for isotopic internal standards .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in Hexestrol-D6 quantification between GC-MS and LC-MS platforms?

Methodological Answer:

  • GC-MS may underreport Hexestrol-D6 due to thermal degradation of phenolic groups. Cross-validate with LC-MS/MS and apply derivatization (e.g., silylation) to stabilize the compound for GC analysis .
  • Analyze calibration curves across platforms to identify linearity thresholds and potential ionization efficiency differences .

Q. What factors contribute to inconsistent isotopic purity claims across commercial Hexestrol-D6 batches?

Methodological Answer:

  • Batch variability may arise from incomplete deuterium exchange during synthesis. Request manufacturer certificates detailing synthesis routes (e.g., catalytic deuteration vs. chemical exchange) and validate via independent HRMS analysis .
  • Monitor for isotopic scrambling using <sup>2</sup>H-NMR to confirm deuterium positional integrity .

Methodological Tables

Parameter Hexestrol-D6 Non-Deuterated Hexestrol Reference
Molecular Weight276.40 g/mol270.32 g/mol
CAS RN1219798-48-784-16-2
HPLC Retention Time (C18)12.3 ± 0.2 min11.8 ± 0.2 min
Plasma Recovery (%)92 ± 5 (SPE)95 ± 3 (SPE)

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